Bienvenue dans la boutique en ligne BenchChem!

2-(4,4-Difluorocyclohexyl)acetaldehyde

Lipophilicity Drug-likeness Fluorine walk

2-(4,4-Difluorocyclohexyl)acetaldehyde (CAS 959600-89-6) is a gem‑difluorinated cyclohexyl aldehyde with the molecular formula C₈H₁₂F₂O and a molecular weight of 162.18 g·mol⁻¹. It belongs to the class of sp³‑enriched fluorinated building blocks that are increasingly employed in drug discovery to modulate lipophilicity (XLogP3 = 1.8), metabolic stability, and conformational preferences of bioactive molecules.

Molecular Formula C8H12F2O
Molecular Weight 162.18
CAS No. 959600-89-6
Cat. No. B2920146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-Difluorocyclohexyl)acetaldehyde
CAS959600-89-6
Molecular FormulaC8H12F2O
Molecular Weight162.18
Structural Identifiers
SMILESC1CC(CCC1CC=O)(F)F
InChIInChI=1S/C8H12F2O/c9-8(10)4-1-7(2-5-8)3-6-11/h6-7H,1-5H2
InChIKeyMTHWYKRAEGEWAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4,4-Difluorocyclohexyl)acetaldehyde (CAS 959600-89-6): Fluorinated Aldehyde Building Block for Medicinal Chemistry and Agrochemical Synthesis


2-(4,4-Difluorocyclohexyl)acetaldehyde (CAS 959600-89-6) is a gem‑difluorinated cyclohexyl aldehyde with the molecular formula C₈H₁₂F₂O and a molecular weight of 162.18 g·mol⁻¹ . It belongs to the class of sp³‑enriched fluorinated building blocks that are increasingly employed in drug discovery to modulate lipophilicity (XLogP3 = 1.8), metabolic stability, and conformational preferences of bioactive molecules [1]. The compound features a reactive aldehyde moiety appended to a 4,4‑difluorocyclohexyl ring via a methylene linker, enabling further derivatization through oxidation, reduction, or nucleophilic addition . Its core structural motif appears in marketed drugs (e.g., the CCR5 antagonist Maraviroc) and clinical candidates (e.g., the PARP‑1 inhibitor NMS‑P118), where the 4,4‑difluorocyclohexyl group contributes to target affinity, selectivity, and pharmacokinetic performance [2][3]. As a versatile intermediate, this compound is supplied at research‑grade purities (95–98%) by specialist vendors such as Enamine (EN300‑1932777) and is primarily used in the synthesis of heterocyclic compounds for agrochemical and pharmaceutical research .

Why 2-(4,4-Difluorocyclohexyl)acetaldehyde Cannot Be Replaced by Simpler Cyclohexyl or Non‑Fluorinated Aldehyde Building Blocks


Substituting 2‑(4,4‑difluorocyclohexyl)acetaldehyde with the non‑fluorinated analog cyclohexylacetaldehyde (CAS 5664‑21‑1) or with the reduced alcohol 2‑(4,4‑difluorocyclohexyl)ethanol (CAS 1494590‑78‑1) entails measurable losses in the physicochemical and biological properties that drive target binding and pharmacokinetics. The gem‑difluoro substitution lowers the XLogP3 from 2.16 (cyclohexylacetaldehyde) to 1.8 [1][2], while simultaneously increasing the molecular weight by 36 Da and introducing a strong dipole that alters conformational equilibria [3]. These changes directly affect membrane permeability, metabolic soft‑spot shielding, and protein‑ligand hydrophobic contacts—effects that are structurally demonstrated by the 4,4‑difluorocyclohexyl ring in NMS‑P118 (PARP‑1 Kd = 9 nM vs. PARP‑2 Kd = 1,390 nM) and in the HIV drug Maraviroc [4][5]. Using the alcohol analog forfeits the aldehyde handle required for reductive amination or homologation sequences; using the non‑fluorinated cyclohexyl analog forfeits the fluorine‑driven gains in metabolic stability and binding free energy. The following evidence quantifies these differences.

Quantitative Differentiation of 2-(4,4-Difluorocyclohexyl)acetaldehyde (CAS 959600-89-6) Against Closest Analogs


Lipophilicity Modulation: XLogP3 of 2-(4,4-Difluorocyclohexyl)acetaldehyde vs. Non‑Fluorinated Cyclohexylacetaldehyde

The target compound exhibits an XLogP3 of 1.8, compared with 2.16 for the non‑fluorinated analog cyclohexylacetaldehyde (CAS 5664‑21‑1) [1][2]. The 0.36 log unit reduction in lipophilicity, driven by the electron‑withdrawing gem‑difluoro group, places the compound closer to the optimal CNS drug‑likeness range (1 < LogP < 3) while retaining sufficient hydrophobicity for passive membrane permeability [3]. By contrast, the oxidized derivative 2‑(4,4‑difluorocyclohexyl)acetic acid (CAS 915030‑40‑9) is predominantly ionized at physiological pH (predicted pKa ≈ 4.8), drastically reducing its passive permeability and making it unsuitable for the same synthetic entry points .

Lipophilicity Drug-likeness Fluorine walk

Metabolic Stability at the 4,4‑Difluorocyclohexyl Ring: Maraviroc Metabolite Profiling as Class‑Level Evidence

Detailed metabolite identification studies of Maraviroc—which contains a 4,4‑difluorocyclohexyl moiety—demonstrate that CYP3A4/3A5‑mediated hydroxylation occurs exclusively at the 2‑ and 3‑positions of the difluorocyclohexyl ring, with no oxidative metabolism detected at the gem‑difluoro carbon (C‑4) [1]. This metabolic shielding effect is directly attributable to the gem‑difluoro substitution, which blocks CYP‑mediated oxidation at the fluorinated center. In contrast, the non‑fluorinated cyclohexylacetaldehyde scaffold lacks this metabolic block and is expected to undergo broader oxidative metabolism at multiple ring positions, as observed for unsubstituted cyclohexyl groups in drug candidates [2]. The 4,4‑difluorocyclohexyl ring in NMS‑P118 further contributes favorable hydrophobic interactions with Tyr889 in PARP‑1, providing a binding free energy advantage that is absent in non‑fluorinated cyclohexyl analogs [3].

Metabolic stability CYP450 Fluorine blocking

Aldehyde Reactivity Advantage: 2‑(4,4‑Difluorocyclohexyl)acetaldehyde vs. Alcohol and Carboxylic Acid Analogs for C–C Bond Formation

The aldehyde group of the target compound enables direct participation in reductive amination reactions—a key transformation for constructing C–N bonds in drug discovery libraries—without requiring pre‑activation steps. This is explicitly demonstrated in the parallel synthesis of gem‑difluorocycloalkyl‑substituted heterocycles via the NaBH₃CN‑mediated reductive amination / 'Nitrogen deletion' sequence, where aldehydes bearing the gem‑difluorocycloalkyl motif (including this compound class) are directly coupled with heteroaromatic amines to generate sp³‑enriched compound libraries with 67% synthetic efficiency [1]. By contrast, the reduced analog 2‑(4,4‑difluorocyclohexyl)ethanol (CAS 1494590‑78‑1) requires a separate oxidation step to access the aldehyde oxidation state, adding one synthetic transformation and reducing overall yield . The oxidized analog 2‑(4,4‑difluorocyclohexyl)acetic acid (CAS 915030‑40‑9) requires amide coupling reagents and is incompatible with reductive amination directly, limiting its use to a narrower set of transformations .

Synthetic versatility Reductive amination Building block reactivity

Chain‑Length Optimization: 2‑(4,4‑Difluorocyclohexyl)acetaldehyde (C₂ Linker) vs. 4,4‑Difluorocyclohexanemethanol (C₁ Linker) for Conformational Flexibility

The target compound features a two‑carbon linker (acetaldehyde chain) between the difluorocyclohexyl ring and the reactive carbonyl, providing an additional rotatable bond (total = 2) compared with 4,4‑difluorocyclohexanemethanol (CAS 178312‑48‑6, C₁ linker, 1 rotatable bond) [1]. This difference in spacer length directly impacts the distance and angular relationship between the fluorinated ring and downstream pharmacophoric elements. The two‑carbon linker is present in the PARP‑1 inhibitor NMS‑P118, where the 4,4‑difluorocyclohexyl‑piperidine fragment positions the fluorinated ring for optimal hydrophobic contact with Tyr889 in PARP‑1, contributing to the 155‑fold selectivity over PARP‑2 (Kd PARP‑1 = 9 nM; Kd PARP‑2 = 1,390 nM) [2]. The one‑carbon analog (C₁ linker) would place the ring approximately 1.2–1.5 Å closer to the attachment point, potentially disrupting this key interaction.

Linker length Conformational flexibility Structure–activity relationship

Recommended Application Scenarios for 2-(4,4-Difluorocyclohexyl)acetaldehyde (CAS 959600-89-6) Based on Comparative Evidence


Medicinal Chemistry: Synthesis of PARP‑1‑Selective Inhibitor Analogs via Reductive Amination

The aldehyde serves as a direct precursor for introducing the 4,4‑difluorocyclohexyl moiety via reductive amination with piperidine or piperazine intermediates, enabling construction of PARP‑1 inhibitor scaffolds analogous to NMS‑P118 [1]. The 0.36 log unit lower XLogP3 compared with non‑fluorinated cyclohexylacetaldehyde [2] helps maintain drug‑like lipophilicity in the final inhibitor, while the metabolic shielding at the CF₂ center reduces CYP‑mediated clearance [3]. The aldehyde oxidation state eliminates the pre‑oxidation step required when using the alcohol analog, directly contributing to higher synthetic throughput in library production [4].

Agrochemical Research: Synthesis of Fluorinated Heterocyclic Pesticide and Herbicide Intermediates

The compound is a key building block for heterocyclic agrochemical agents, where the 4,4‑difluorocyclohexyl group enhances environmental stability and target‑site specificity . Its aldehyde functionality allows direct condensation with hydrazines, amidines, or amino‑heterocycles to form pyrazole, imidazole, or triazole ring systems common in commercial pesticides [5]. The reduced lipophilicity (XLogP3 = 1.8) compared with non‑fluorinated analogs supports more favorable soil mobility and lower bioaccumulation potential, addressing regulatory requirements for modern agrochemicals [2].

Chemical Biology: Covalent Probe Design Leveraging the Aldehyde Warhead and Fluorinated Reporter Group

The aldehyde group can form reversible covalent Schiff‑base adducts with lysine residues or N‑terminal amines in target proteins, while the 4,4‑difluorocyclohexyl ring provides a distinct ¹⁹F NMR spectroscopic handle for monitoring binding events [6]. This dual functionality is absent in the corresponding alcohol (CAS 1494590‑78‑1) and acid (CAS 915030‑40‑9) analogs. The two‑carbon linker length provides sufficient spacing to minimize steric clash between the fluorinated ring and the protein surface, as inferred from the binding mode of the 4,4‑difluorocyclohexyl‑containing inhibitor in the KDM5A crystal structure (PDB 6BGX) [7].

Process Chemistry: Late‑Stage Functionalization of Advanced Intermediates Requiring a Fluorinated Cyclohexyl Acetaldehyde Synthon

For process development groups, this aldehyde offers a pre‑assembled 4,4‑difluorocyclohexyl‑acetaldehyde fragment that bypasses the need for in‑house fluorination of cyclohexyl precursors—a step that typically requires specialized equipment (DAST, Deoxo‑Fluor, or SF₄ handling) and generates challenging purification problems [8]. The commercial availability at 95–98% purity from Enamine (EN300‑1932777) and other suppliers enables direct incorporation into GMP‑like synthetic sequences without additional fluorination chemistry, reducing process development time and capital expenditure.

Quote Request

Request a Quote for 2-(4,4-Difluorocyclohexyl)acetaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.